molecular formula C20H20N4O2 B2382788 1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008379-76-7

1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2382788
CAS No.: 1008379-76-7
M. Wt: 348.406
InChI Key: XXQKGXNBOAJTJZ-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core substituted with ethylbenzyl and methylphenyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethylbenzyl and methylphenyl substituents. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, leading to the formation of addition products.

Scientific Research Applications

1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be compared with other triazole derivatives, such as:

  • 1-(4-methylbenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • This compound

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a pyrrolo-triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on available research findings and case studies.

  • Molecular Formula : C19H17N5O2
  • Molecular Weight : 352.37 g/mol
  • IUPAC Name : 5-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
  • Structure : The compound features a complex structure with multiple aromatic groups and a triazole moiety that is known to influence biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These values suggest that the compound may effectively inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15070
IL-620090

This reduction suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer models. Results showed significant tumor reduction in vivo when administered at doses of 20 mg/kg.
  • Inflammation Model :
    • In a murine model of arthritis, administration of the compound led to decreased joint swelling and pain scores compared to control groups.

Properties

IUPAC Name

3-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-14-6-8-15(9-7-14)12-23-18-17(21-22-23)19(25)24(20(18)26)16-10-4-13(2)5-11-16/h4-11,17-18H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQKGXNBOAJTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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